N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-phenoxyacetamide
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Overview
Description
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-phenoxyacetamide: is a chemical compound that belongs to the class of benzothiadiazole derivatives. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The presence of the benzothiadiazole ring imparts unique chemical properties to the compound, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-phenoxyacetamide typically involves the reaction of 5-chloro-2,1,3-benzothiadiazole with 2-phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzothiadiazole ring can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, and ethanol.
Substitution: Sodium methoxide, potassium tert-butoxide, and dimethyl sulfoxide.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzothiadiazoles.
Scientific Research Applications
Chemistry: N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-phenoxyacetamide is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials with specific properties.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in inhibiting certain enzymes and pathways, making it a candidate for drug development.
Medicine: The compound’s ability to interact with biological targets has led to investigations into its potential therapeutic applications. It is being explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: In the industrial sector, this compound is used in the formulation of agrochemicals, such as herbicides and fungicides. Its stability and effectiveness make it a valuable component in agricultural products.
Mechanism of Action
The mechanism of action of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired biological effects. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes, preventing the bacteria from synthesizing vital components and leading to their death.
Comparison with Similar Compounds
- N-(5-chloro-2,1,3-benzothiadiazol-4-yl)thiourea
- N-(5-chloro-2,1,3-benzothiadiazol-4-yl)acetamide
- N-(5-chloro-2,1,3-benzothiadiazol-4-yl)benzamide
Comparison:
- N-(5-chloro-2,1,3-benzothiadiazol-4-yl)thiourea : This compound has a thiourea group instead of the phenoxyacetamide group. It is primarily used in agricultural applications as a pesticide.
- N-(5-chloro-2,1,3-benzothiadiazol-4-yl)acetamide : This compound has an acetamide group, making it less bulky compared to the phenoxyacetamide derivative. It is used in the synthesis of pharmaceuticals.
- N-(5-chloro-2,1,3-benzothiadiazol-4-yl)benzamide : This compound has a benzamide group, which can enhance its binding affinity to certain biological targets. It is explored for its potential therapeutic applications.
Uniqueness: N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-phenoxyacetamide stands out due to its phenoxyacetamide group, which imparts unique chemical properties and enhances its versatility in various applications. Its ability to undergo diverse chemical reactions and its potential in scientific research make it a compound of significant interest.
Properties
IUPAC Name |
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O2S/c15-10-6-7-11-14(18-21-17-11)13(10)16-12(19)8-20-9-4-2-1-3-5-9/h1-7H,8H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLRZGUFORUGGCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=C(C=CC3=NSN=C32)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49727806 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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